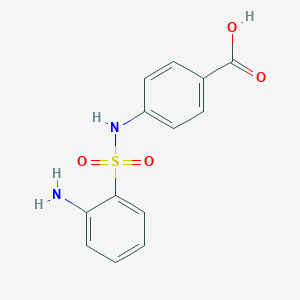

4-(2-aminobenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-aminobenzenesulfonamido)benzoic acid is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens but dispensable for humans . It is a white solid, although commercial samples can appear gray . It is slightly soluble in water . The IUPAC name for this compound is 2-{[(3-aminophenyl)sulfonyl]amino}benzoic acid .

Synthesis Analysis

The synthesis of 4-(2-aminobenzenesulfonamido)benzoic acid and its derivatives can be achieved through various methods. One such method involves the use of a molecular hybridization approach, combining a vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of 4-(2-aminobenzenesulfonamido)benzoic acid is complex. It contains a benzene ring substituted with amino and carboxyl groups . The InChI code for this compound is 1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) .Mécanisme D'action

Target of Action

A similar compound, aminosalicylic acid, is known to targetMycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

It inhibits the synthesis of folic acid in Mycobacterium tuberculosis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This effectively inhibits the growth of the bacteria.

Biochemical Pathways

Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely affects thefolic acid synthesis pathway .

Pharmacokinetics

Aminosalicylic acid is known to have a short serum half-life of one hour . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-aminobenzenesulfonamido)benzoic acid would need further investigation for a comprehensive understanding.

Result of Action

Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely inhibits the growth of bacteria by disrupting folic acid synthesis .

Action Environment

For instance, the acidity of carboxylic acids, a group to which this compound belongs, can be influenced by the surrounding environment .

Propriétés

IUPAC Name |

4-[(2-aminophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJKNSKVQNDOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminobenzenesulfonamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6522597.png)

![2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522610.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B6522616.png)

![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522619.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6522628.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522632.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6522635.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522638.png)

![1-benzyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6522646.png)

![1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522652.png)

![1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522658.png)

![11-[4-(difluoromethoxy)phenyl]-10-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6522671.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B6522684.png)